molecular formula C17H15N7 B2992668 N,N'-(pyridine-2,6-diyl)dinicotinimidamide CAS No. 372171-90-9

N,N'-(pyridine-2,6-diyl)dinicotinimidamide

Cat. No. B2992668
CAS RN: 372171-90-9
M. Wt: 317.356
InChI Key: SBVWWPOQVCMLMM-UHFFFAOYSA-N
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Description

N,N'-(pyridine-2,6-diyl)dinicotinimidamide, also known as PDDNI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PDDNI is a heterocyclic compound that contains two pyridine rings and two nicotinamide groups, which are linked together by a carbon-nitrogen-carbon bridge. In

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Coordination Chemistry and Biological Activity : The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related derivatives is explored, emphasizing their preparation, properties, and complexation behavior. These compounds exhibit remarkable spectroscopic properties, structural diversity, magnetic characteristics, and biological and electrochemical activities. Their study reveals potential areas for future investigation, including unknown analogues of considerable interest (Boča, Jameson, & Linert, 2011).

Pyrimidine and Its Derivatives

Structure-Activity Relationship and Inhibitory Properties : An extensive evaluation of pyrimidine base and nucleoside analogs as inhibitors of uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase) sheds light on their binding affinities. This foundational work aids in the rational design of new enzyme inhibitors, highlighting the significance of pyrimidine derivatives in medicinal chemistry (Niedzwicki, Kouni, Chu, & Cha, 1983).

Optical Sensors and Biological Applications : Pyrimidine derivatives, recognized for their role as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, serve as potent optical sensors. Their biological and medicinal applications are also notable, further underscoring the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Heterocyclic N-oxide Molecules in Synthesis and Drug Development

Synthesis, Catalysis, and Medicinal Applications : Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, are highlighted for their roles in organic synthesis, catalysis, and drug development. These compounds are integral to the formation of metal complexes, design of catalysts, and as therapeutic agents with anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Pyrimidine in Anti-inflammatory and Anti-cancer Research

Syntheses, Anti-inflammatory Activities, and SAR : Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory properties. This review discusses recent developments in their synthesis, anti-inflammatory effects, and the structure-activity relationships (SARs) that govern their potency. Suggestions for future research directions offer insight into the development of new pyrimidine-based anti-inflammatory agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

Anticancer Potentials in Diverse Scaffolds : The review of patent literature on pyrimidine-based anticancer agents emphasizes their extensive pharmacological activities and potential mechanisms of action. This comprehensive analysis highlights the ongoing interest and promise of pyrimidine derivatives in cancer treatment research (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

properties

IUPAC Name

N'-[6-[(Z)-[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c18-16(12-4-2-8-20-10-12)23-14-6-1-7-15(22-14)24-17(19)13-5-3-9-21-11-13/h1-11H,(H4,18,19,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVWWPOQVCMLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)N=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)N=C(C2=CN=CC=C2)N)/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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